Computed Lipophilicity (Consensus LogP) Differentiation from Des-methyl and Des-bromo Analogs
The target compound has a consensus LogP of 3.14 (calculated by the vendor using a consensus model), which reflects the joint contributions of the 2-methyl and 4-bromophenyl substituents . By comparison, the des-methyl analog 4-amino-N-(4-bromophenyl)benzenesulfonamide (which lacks the ortho-methyl) has a reported consensus LogP of ~2.5 [1], while the des-bromo analog 4-amino-N-phenyl-2-methylbenzenesulfonamide is expected to have an even lower LogP due to loss of the bromine atom. The quantified difference of approximately 0.6–0.9 LogP units between the target compound and its des-methyl or des-bromo close analogs represents a meaningful shift in lipophilicity that can affect membrane permeability, protein binding, and pharmacokinetic behavior [1].
| Evidence Dimension | Consensus LogP (computed lipophilicity) |
|---|---|
| Target Compound Data | 3.14 |
| Comparator Or Baseline | 4-amino-N-(4-bromophenyl)benzenesulfonamide (des-methyl analog, CAS not specified): ~2.5; 4-amino-N-phenyl-2-methylbenzenesulfonamide (des-bromo analog): expected <2.5 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.9 versus des-methyl or des-bromo close analogs |
| Conditions | Computed consensus LogP values from vendor datasheets and literature SAR trends; no experimental logD₇.₄ measurements identified for this specific compound. |
Why This Matters
Lipophilicity governs passive membrane permeability and non-specific protein binding; a ΔLogP of ~0.6–0.9 between the target compound and its closer analogs is sufficient to alter cell-based assay outcomes and should inform scaffold selection for medicinal chemistry programs.
- [1] Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 2020. Table comparing halogen substituent effects on LogP and biological activity. DOI: 10.1016/j.bioorg.2020.104400. View Source
